molecular formula C16H9Cl4N3S B13789477 as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- CAS No. 74417-13-3

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-

Cat. No.: B13789477
CAS No.: 74417-13-3
M. Wt: 417.1 g/mol
InChI Key: YILHLOPLXOOYMS-UHFFFAOYSA-N
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Description

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methylthio group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Dichlorophenyl Derivatives: Reacting 3,4-dichlorophenyl derivatives with triazine precursors in the presence of a base.

    Thioether Formation: Introducing the methylthio group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over temperature, pressure, and reaction time.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazine ring or the chlorophenyl groups, potentially leading to dechlorination or ring reduction.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles like amines, thiols, or halides.

Major Products:

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Dechlorinated Derivatives: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Material Science: Potential use in the development of advanced materials with specific properties.

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

    Biochemical Research: Used as a probe or reagent in biochemical assays.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Industry: Utilized in the synthesis of specialty polymers or coatings.

Mechanism of Action

The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)- would depend on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Catalytic Activity: It may facilitate chemical reactions by stabilizing transition states or providing an active site for reactants.

Comparison with Similar Compounds

    Triazine Derivatives: Compounds like atrazine, simazine, and propazine, which are widely used as herbicides.

    Chlorophenyl Compounds: Other compounds containing chlorinated phenyl groups, such as chlorobenzene derivatives.

Uniqueness:

    Structural Features: The combination of triazine, dichlorophenyl, and methylthio groups makes this compound unique in its chemical and physical properties.

Properties

CAS No.

74417-13-3

Molecular Formula

C16H9Cl4N3S

Molecular Weight

417.1 g/mol

IUPAC Name

5,6-bis(3,4-dichlorophenyl)-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C16H9Cl4N3S/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3

InChI Key

YILHLOPLXOOYMS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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